molecular formula C15H20Cl2N2O B14092137 2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride

2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B14092137
M. Wt: 315.2 g/mol
InChI Key: MIOZZVGBBMQHMW-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C15H20Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of piperazine with cinnamyl chloride and chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained in the form of a hydrochloride salt, which is more stable and easier to handle than the free base form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: The major products are substituted piperazines.

    Oxidation Reactions: The major products are ketones or carboxylic acids.

    Reduction Reactions: The major products are alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-cinnamylpiperazin-1-yl)ethan-1-one hydrochloride is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties. The cinnamyl group can enhance the compound’s ability to interact with certain biological targets and can also influence its solubility and stability .

Properties

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

IUPAC Name

2-chloro-1-[4-(3-phenylprop-2-enyl)piperazin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C15H19ClN2O.ClH/c16-13-15(19)18-11-9-17(10-12-18)8-4-7-14-5-2-1-3-6-14;/h1-7H,8-13H2;1H

InChI Key

MIOZZVGBBMQHMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCl.Cl

Origin of Product

United States

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